3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C12H11N3O It features a pyrazole ring substituted with a hydroxy group and a phenyl group, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-3-phenyl-1H-pyrazol-1-yl)propanenitrile.
Reduction: Formation of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethyl-5-(phenylacetyl)-1H-pyrrol-3-yl)propanenitrile
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone .
Uniqueness
3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds .
Biological Activity
3-(5-Hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure
The compound features a pyrazole ring substituted with a hydroxyl group and a phenyl moiety, linked to a propanenitrile group. This unique structure is thought to contribute to its diverse biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | 14 | 62.5 |
S. aureus | 12 | 125 | |
P. mirabilis | 10 | 250 | |
B. subtilis | 11 | 125 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound has shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro.
The mechanism underlying its anti-inflammatory activity involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response .
Anticancer Activity
Emerging research suggests that compounds with pyrazole structures may possess anticancer properties. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
A study involving the treatment of cancer cell lines with pyrazole derivatives demonstrated that they could significantly induce apoptosis through caspase activation pathways. The compound's ability to modulate apoptotic markers positions it as a promising candidate for further anticancer drug development .
Properties
IUPAC Name |
3-(3-oxo-5-phenyl-1H-pyrazol-2-yl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-7-4-8-15-12(16)9-11(14-15)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHLCXDSXDXRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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